1-(2-Chlorophenyl)-6-[(2s)-3,3,3-Trifluoro-2-Methylpropyl]-1,7-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One
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Overview
Description
BAY 73-6691 racemate is a chemical compound known for its role as a phosphodiesterase 9 inhibitor. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY 73-6691 racemate involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of BAY 73-6691 racemate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
BAY 73-6691 racemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
BAY 73-6691 racemate has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study phosphodiesterase 9 inhibition and its effects on cyclic nucleotide signaling pathways.
Biology: Employed in cellular and molecular biology research to investigate its effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic applications in treating neurodegenerative diseases, particularly Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
BAY 73-6691 racemate exerts its effects by selectively inhibiting phosphodiesterase 9. This inhibition leads to an increase in cyclic guanosine monophosphate levels, which in turn modulates various signaling pathways. The compound’s mechanism of action involves binding to the active site of phosphodiesterase 9, preventing the hydrolysis of cyclic guanosine monophosphate .
Comparison with Similar Compounds
Similar Compounds
BAY 58-2667: Another phosphodiesterase inhibitor with different selectivity and potency.
BAY 41-2272: A compound that also modulates cyclic guanosine monophosphate signaling but through a different mechanism .
Uniqueness
BAY 73-6691 racemate is unique due to its high selectivity for phosphodiesterase 9 and its potential therapeutic applications in neurodegenerative diseases. Its ability to efficiently penetrate cells and inhibit intracellular phosphodiesterase 9 activity sets it apart from other similar compounds .
Properties
IUPAC Name |
1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPXPXOAFQCNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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